

# Evenamide's Impact on Neuronal Plasticity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Evenamide (NW-3509) is an investigational drug demonstrating significant promise in the treatment of schizophrenia, particularly in treatment-resistant populations. Its unique mechanism of action, centered on the modulation of glutamatergic neurotransmission via voltage-gated sodium channel (VGSC) blockade, suggests a potential to induce lasting changes in neuronal circuitry. Preclinical evidence, most notably from the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia, indicates that the therapeutic effects of evenamide persist beyond its pharmacological clearance, strongly implicating an influence on neuronal plasticity. This document provides a comprehensive technical overview of the current understanding of evenamide's effects on neuronal function, with a focus on the preclinical data that points toward its role in synaptic remodeling and plasticity. While direct quantitative data on synaptic plasticity markers such as long-term potentiation (LTP), long-term depression (LTD), and dendritic spine density are not yet publicly available, this paper will synthesize the existing evidence to build a robust scientific narrative for researchers and drug developers.

# Core Mechanism of Action: Modulating Glutamate Homeostasis



**Evenamide**'s primary pharmacological action is the blockade of voltage-gated sodium channels.[1][2] Unlike conventional antipsychotics that primarily target dopamine and serotonin receptors, **evenamide**'s action is focused on normalizing excessive glutamate release without affecting basal glutamatergic transmission.[3][4] In pathological states such as schizophrenia, which are associated with hippocampal hyperexcitability and aberrant glutamatergic signaling, **evenamide** is believed to selectively target overactive neurons.[5][6] This targeted modulation of sustained, repetitive neuronal firing helps to restore synaptic homeostasis.[1][7]

The proposed signaling pathway is initiated by the binding of **evenamide** to VGSCs on presynaptic terminals. This binding inhibits the excessive influx of sodium ions that triggers the release of glutamate into the synaptic cleft. By reducing this pathological glutamate surge, **evenamide** helps to alleviate the excitotoxicity and downstream signaling abnormalities associated with conditions like schizophrenia.[8]



Click to download full resolution via product page

Figure 1: Evenamide's core mechanism of action.

## **Preclinical Evidence for Neuronal Plasticity**



The most compelling evidence for **evenamide**'s effect on neuronal plasticity comes from a preclinical study utilizing the methylazoxymethanol acetate (MAM) neurodevelopmental animal model of schizophrenia. This model is known to replicate key anatomical, behavioral, and neurochemical features of the disorder, including hippocampal hyperexcitability.[5]

# Key Preclinical Study: Uliana et al. (2025), Neuropsychopharmacology

While the full text of this pivotal study is not yet widely available, the abstract and detailed press releases from Newron Pharmaceuticals and the University of Pittsburgh provide significant insights into its methodology and findings.[5][6][9]

#### **Experimental Protocol Outline:**

- Animal Model: Methylazoxymethanol acetate (MAM) neurodevelopmental model in rats. This
  model induces schizophrenia-like pathology by disrupting neurodevelopment in utero.
- Intervention: Acute systemic administration of evenamide (3 mg/kg, i.p.) and local injection into the ventral hippocampus (vHipp) (1 μM).[10]
- Key Assessments:
  - Electrophysiology: In vivo recordings of neuronal firing rates in the ventral hippocampus (vHipp) and ventral tegmental area (VTA).[10]
  - Behavioral Tests:
    - Novel Object Recognition: To assess cognitive function.[10]
    - Social Interaction Test: To evaluate negative symptoms.[10]
- Core Finding Suggesting Plasticity: The therapeutic effects of evenamide on both neuronal
  hyperactivity and behavioral deficits were observed to persist long after the drug would have
  been metabolized and cleared from the animals' systems.[5][6] This suggests that
  evenamide may induce lasting changes in neuronal circuits rather than just providing
  transient symptomatic relief.





Click to download full resolution via product page

**Figure 2:** Experimental workflow of the key preclinical study.

Quantitative Data Summary (Inferred from Qualitative Descriptions):

While precise numerical data is pending the full publication, the study reports a "normalization" of neuronal hyperactivity. This implies a statistically significant reduction in the firing rates of pyramidal neurons in the vHipp and dopamine neurons in the VTA of MAM-treated rats following **evenamide** administration, bringing them closer to the levels observed in healthy control animals.



| Parameter            | Animal Group                 | Intervention                                | Outcome                                                  |
|----------------------|------------------------------|---------------------------------------------|----------------------------------------------------------|
| Neuronal Firing Rate | MAM-treated Rats             | Evenamide (3 mg/kg<br>i.p.)                 | Normalized (Reduced towards control levels)              |
| MAM-treated Rats     | Evenamide (1 μM in<br>vHipp) | Normalized (Reduced towards control levels) |                                                          |
| Cognitive Function   | MAM-treated Rats             | Evenamide (3 mg/kg<br>i.p.)                 | Improved (Reversed deficits in novel object recognition) |
| Social Behavior      | MAM-treated Rats             | Evenamide (3 mg/kg<br>i.p.)                 | Improved (Normalized social interaction deficits)        |

Table 1: Summary of Preclinical Findings in the MAM Model

#### **Clinical Trial Data**

**Evenamide** has undergone several clinical trials, primarily as an add-on therapy for patients with treatment-resistant schizophrenia. The consistent finding across these studies is a good safety and tolerability profile, coupled with significant improvements in clinical measures of psychosis.

## Phase II/III Study (Study 008A)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **evenamide** as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[11]



| Parameter                      | Evenamide +<br>Antipsychotic | Placebo +<br>Antipsychotic | p-value |
|--------------------------------|------------------------------|----------------------------|---------|
| PANSS Total Score<br>Reduction | 10.2 points                  | 7.6 points                 | <0.05   |
| CGI-S Score<br>Improvement     | Statistically Significant    | -                          | <0.05   |
| Adverse Events                 | 25%                          | 25.8%                      | N/A     |

Table 2: Key Efficacy and Safety Outcomes from Study 008A[11]

## Long-Term, Open-Label Study (Study 014/015)

This one-year, open-label study assessed the long-term safety and efficacy of **evenamide** as an add-on therapy in patients with treatment-resistant schizophrenia.[4][8][12]

| Timepoint | PANSS Total Score<br>Reduction from Baseline<br>(%) | Responder Rate (≥20%<br>PANSS Improvement) (%) |
|-----------|-----------------------------------------------------|------------------------------------------------|
| 6 Weeks   | 11.6%                                               | 16.5%                                          |
| 6 Months  | 15.9%                                               | 39.2%                                          |
| 1 Year    | 18.6%                                               | 47.4%                                          |

Table 3: Long-Term Efficacy of **Evenamide** in Treatment-Resistant Schizophrenia[8]

### **Discussion and Future Directions**

The existing preclinical and clinical data for **evenamide** paint a compelling picture of a novel therapeutic agent with a distinct mechanism of action. The observation of sustained therapeutic effects in the MAM model is a strong, albeit indirect, indicator of its potential to modulate neuronal plasticity.[5][6] This is a significant departure from traditional antipsychotics and opens up new avenues for research and treatment development.



To further elucidate the role of **evenamide** in neuronal plasticity, future research should focus on:

- Direct Measurement of Synaptic Plasticity: Conducting electrophysiological studies to directly
  assess the effects of evenamide on LTP and LTD in relevant hippocampal and cortical
  circuits.
- Analysis of Synaptic Structure: Utilizing techniques such as Golgi staining and electron microscopy to examine the impact of **evenamide** on dendritic spine density and morphology in preclinical models.
- Molecular Studies: Investigating the effects of evenamide on the expression of key synaptic proteins and signaling molecules involved in plasticity, such as PSD-95, synaptophysin, and CREB.

## Conclusion

**Evenamide** represents a promising new approach to the treatment of schizophrenia, with a mechanism that extends beyond simple receptor antagonism to the fundamental processes of neuronal communication and plasticity. The evidence to date strongly suggests that by normalizing glutamate homeostasis, **evenamide** may not only alleviate the symptoms of psychosis but also induce lasting, positive changes in the underlying neural circuitry. Further research into its direct effects on synaptic plasticity is warranted and holds the potential to solidify **evenamide**'s position as a truly innovative therapy for schizophrenia and potentially other neurological and psychiatric disorders characterized by neuronal hyperexcitability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 3. Newron TRS study 6 months' results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 4. Data from Newron's study 014/015 and an evenamide clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 5. newron.com [newron.com]
- 6. researchgate.net [researchgate.net]
- 7. 'Striking outcome' as Newron reports 6-month data from schizophrenia trial | BioWorld [bioworld.com]
- 8. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newron notes the publication of new preclinical research suggesting evenamide ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 10. Evenamide reverses schizophrenia-related dysfunction in a neurodevelopmental animal model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 12. Therapeutic Effect of Evenamide, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evenamide's Impact on Neuronal Plasticity: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#evenamide-s-effect-on-neuronal-plasticity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com